Isorawsonol
Description
Isorawsonol is a brominated diphenylmethane derivative first isolated from the tropical marine green alga Avrainvillea rawsonii . Structurally, it belongs to the 3-bromo-4-hydroxybenzyl-type bromophenols and is formed via dimerization of avrainvilleol, a monomeric bromophenol subunit . Its molecular structure consists of two 3-bromo-4,5-dihydroxybenzyl alcohol moieties linked through an electrophilic aromatic substitution reaction, differing from its analog rawsonol in the position of dimerization .
This compound exhibits significant bioactivity, notably as an inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis, with an IC₅₀ value of 18 μM . It also demonstrates antineoplastic and immunosuppressive effects, making it a compound of interest in drug discovery .
Properties
Molecular Formula |
C28H22Br4O7 |
|---|---|
Molecular Weight |
790.1 g/mol |
IUPAC Name |
3-bromo-4-[[5-bromo-2-[(3-bromo-4-hydroxyphenyl)methyl]-3,4-dihydroxyphenyl]methyl]-6-[(3-bromo-4-hydroxyphenyl)methyl]-5-(hydroxymethyl)benzene-1,2-diol |
InChI |
InChI=1S/C28H22Br4O7/c29-19-7-12(1-3-22(19)34)5-15-14(10-21(31)27(38)25(15)36)9-16-18(11-33)17(26(37)28(39)24(16)32)6-13-2-4-23(35)20(30)8-13/h1-4,7-8,10,33-39H,5-6,9,11H2 |
InChI Key |
KNBYXCNYWVPELL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=C(C(=C(C=C2CC3=C(C(=C(C(=C3CO)CC4=CC(=C(C=C4)O)Br)O)O)Br)Br)O)O)Br)O |
Synonyms |
isorawsonol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
Rawsonol
- Source: Co-occurs with isorawsonol in Avrainvillea rawsonii .
- Structure: A dimer of avrainvilleol, but the electrophilic substitution occurs at the 3-bromo-4-hydroxybenzyl moiety instead of the 3-bromo-4,5-dihydroxybenzyl alcohol moiety in this compound .
- Bioactivity: Modest IMPDH inhibition (less potent than this compound) and similar chemotaxonomic utility .
Avrainvilleol
- Source : Found in A. longicaulis, A. nigricans, and A. rawsonii .
- Structure: A monomeric precursor to both this compound and rawsonol, containing a 3-bromo-4,5-dihydroxybenzyl alcohol subunit .
- Bioactivity : Lacks reported IMPDH inhibition but serves as a biosynthetic building block for dimeric compounds .
Comparative Data Table
Key Research Findings
Biosynthetic Uniqueness: this compound and rawsonol are chemotaxonomic markers exclusive to A. rawsonii, distinguishing it from other Avrainvillea species that produce avrainvilleol or avrainvilleal .
Structure-Activity Relationship: The dimerization position in this compound (4,5-dihydroxybenzyl alcohol moiety) enhances its IMPDH inhibition compared to rawsonol .
Functional Diversity: While bastadins and pellynic acid are more potent IMPDH inhibitors, this compound’s bromophenol scaffold offers unique opportunities for synthetic optimization .
Notes on Contradictions and Limitations
- Structural Misclassification: erroneously categorizes this compound as a "polybrominated biphenyl terpenoid"; it is definitively a bromophenol derivative .
- Limited Data: Comparative studies on rawsonol’s bioactivity are sparse, highlighting a research gap .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
